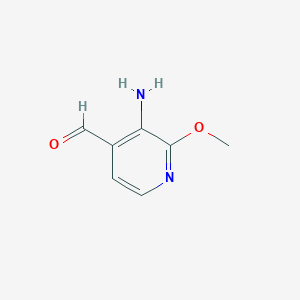![molecular formula C27H18ClN3 B13993613 2-chloro-4-phenyl-6-[3-(4-phenylphenyl)phenyl]-1,3,5-triazine](/img/structure/B13993613.png)
2-chloro-4-phenyl-6-[3-(4-phenylphenyl)phenyl]-1,3,5-triazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-4-phenyl-6-[3-(4-phenylphenyl)phenyl]-1,3,5-triazine is a complex organic compound belonging to the triazine family Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring This particular compound is characterized by its unique structure, which includes a chloro group, multiple phenyl groups, and a triazine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-phenyl-6-[3-(4-phenylphenyl)phenyl]-1,3,5-triazine typically involves multiple steps, including nucleophilic aromatic substitution and cyclization reactions. One common method involves the reaction of 2-chloro-4-phenyl-6-(4-phenylphenyl)phenylamine with cyanuric chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.
化学反応の分析
Types of Reactions
2-chloro-4-phenyl-6-[3-(4-phenylphenyl)phenyl]-1,3,5-triazine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The phenyl groups can undergo oxidation to form quinones or reduction to form hydroquinones.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
Substitution Products: Amino or thiol derivatives.
Oxidation Products: Quinones.
Reduction Products: Hydroquinones.
科学的研究の応用
2-chloro-4-phenyl-6-[3-(4-phenylphenyl)phenyl]-1,3,5-triazine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
作用機序
The mechanism of action of 2-chloro-4-phenyl-6-[3-(4-phenylphenyl)phenyl]-1,3,5-triazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
- 2-chloro-4-phenyl-6-(4-chlorophenyl)-1,3,5-triazine
- 2-chloro-4-phenyl-6-(4-methylphenyl)-1,3,5-triazine
- 2-chloro-4-phenyl-6-(4-methoxyphenyl)-1,3,5-triazine
Uniqueness
2-chloro-4-phenyl-6-[3-(4-phenylphenyl)phenyl]-1,3,5-triazine stands out due to its multiple phenyl groups, which confer unique electronic and steric properties. These properties can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications .
特性
分子式 |
C27H18ClN3 |
|---|---|
分子量 |
419.9 g/mol |
IUPAC名 |
2-chloro-4-phenyl-6-[3-(4-phenylphenyl)phenyl]-1,3,5-triazine |
InChI |
InChI=1S/C27H18ClN3/c28-27-30-25(22-10-5-2-6-11-22)29-26(31-27)24-13-7-12-23(18-24)21-16-14-20(15-17-21)19-8-3-1-4-9-19/h1-18H |
InChIキー |
MHHFMIVLOCOMPD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC(=CC=C3)C4=NC(=NC(=N4)C5=CC=CC=C5)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-(Carbamoylamino)phenyl]boronic acid](/img/structure/B13993540.png)

![Ethyl [2-(trifluoromethyl)benzene-1-sulfonyl]carbamate](/img/structure/B13993550.png)


![5-bromo-7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrrolo[2,3-d]pyrimidine-4-thione](/img/structure/B13993560.png)
![2-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy)-1-(piperidin-1-yl)ethan-1-one](/img/structure/B13993578.png)



![4-{(E)-[(4-Carbamothioylphenyl)methylidene]amino}benzamide](/img/structure/B13993600.png)
![{4-[(5-Bromo-2-chlorophenyl)methyl]phenyl}(trimethyl)silane](/img/structure/B13993607.png)
![[6-(Trifluoromethyl)-1,8-naphthyridin-2-yl]boronic acid](/img/structure/B13993615.png)

